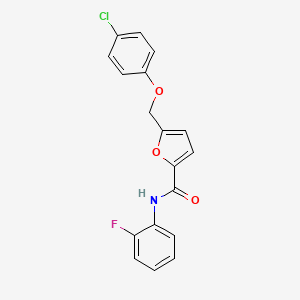

5-((4-Chlorophenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide

Description

5-((4-Chlorophenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 4-chlorophenoxymethyl group at the 5-position of the furan ring and an N-(2-fluorophenyl) substituent. Its structural uniqueness lies in the combination of halogenated aromatic moieties, which may influence electronic properties, solubility, and biological interactions. The compound is reported at 98% purity, suggesting its relevance in pharmaceutical or materials research .

Properties

Molecular Formula |

C18H13ClFNO3 |

|---|---|

Molecular Weight |

345.7 g/mol |

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C18H13ClFNO3/c19-12-5-7-13(8-6-12)23-11-14-9-10-17(24-14)18(22)21-16-4-2-1-3-15(16)20/h1-10H,11H2,(H,21,22) |

InChI Key |

WWOCPTXYPHWAJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)F |

Origin of Product |

United States |

Biological Activity

5-((4-Chlorophenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide, with the CAS number 445239-51-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 345.75 g/mol. The compound features a furan ring, a chlorophenoxy group, and a fluorophenyl moiety, which are significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant growth inhibition.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 49.85 | Induction of apoptosis |

| MCF-7 (Breast) | 1.88 | CDK2 inhibition |

| HCT116 (Colon) | 0.39 | Inhibition of Aurora-A kinase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types .

The mechanisms by which this compound exerts its effects involve multiple pathways:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, particularly in the S phase, which is critical for DNA synthesis and replication .

- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation .

Case Studies

Several case studies have documented the effects of this compound on cancer cells:

- Study on A549 Cell Line : A study demonstrated that treatment with the compound resulted in significant apoptosis and reduced viability in A549 lung cancer cells, with an IC50 value of 49.85 µM. The study emphasized the importance of further investigations into its molecular targets .

- MCF-7 Cell Line Evaluation : Another evaluation reported that the compound exhibited an IC50 of 1.88 µM against MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent in breast cancer treatment. The study suggested that this effect is mediated through CDK2 inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical differences between the target compound and structurally related furan-2-carboxamides:

Structural and Electronic Differences

Substituent Effects: The target compound combines a 4-chlorophenoxy group (electron-withdrawing) and a 2-fluorophenyl amide substituent. This contrasts with N-(2-ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide (), which substitutes chlorine with fluorine on the phenoxy group and introduces an ethoxy group on the amide’s phenyl ring. The ethoxy group’s electron-donating nature may increase solubility compared to the target’s fluorine . N-(2-Nitrophenyl)furan-2-carboxamide () features a nitro group, which strongly withdraws electrons, leading to a planar central fragment and intramolecular hydrogen bonding. In contrast, the target’s chlorophenoxy and fluorophenyl groups may favor different conformational dynamics .

Synthetic Routes :

- The target’s synthesis is unelaborated, but analogous compounds employ diverse methods. For example, 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide () uses Suzuki coupling, while N-(2-Nitrophenyl)furan-2-carboxamide () involves direct amide coupling between furan-2-carbonyl chloride and 2-nitroaniline . These methods highlight variability in introducing aromatic substituents.

Physicochemical and Crystallographic Insights

Crystal Packing and Planarity: N-(2-Nitrophenyl)furan-2-carboxamide () exhibits a planar central C4-C5(O2)-N1-C6 fragment but disrupted furan planarity due to nitro group interactions.

Hydrogen Bonding and Solubility: The nitro group in ’s compound facilitates intramolecular N1⋯O3 interactions, whereas the target’s 2-fluorophenyl and chlorophenoxy groups may prioritize hydrophobic interactions. This could reduce aqueous solubility compared to sulfamoyl- or diethylamino-substituted analogs (e.g., and ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.